4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-

Alzheimer's disease cholinesterase inhibition AChE/BChE selectivity

4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- (commonly referred to as 8-iodoflavone, CAS 1148-23-8) is a halogenated flavone derivative with the molecular formula C₁₅H₉IO₂ and a molecular weight of 348.14 g/mol. The compound belongs to the chromone (1-benzopyran-4-one) scaffold class, which is widely recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities.

Molecular Formula C15H9IO2
Molecular Weight 348.13 g/mol
CAS No. 1148-23-8
Cat. No. B3214632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-
CAS1148-23-8
Molecular FormulaC15H9IO2
Molecular Weight348.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)I
InChIInChI=1S/C15H9IO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H
InChIKeyAEJANHKTNIUENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Iodoflavone (CAS 1148-23-8): Structural Identity and Baseline Pharmacological Profile for Research Procurement


4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- (commonly referred to as 8-iodoflavone, CAS 1148-23-8) is a halogenated flavone derivative with the molecular formula C₁₅H₉IO₂ and a molecular weight of 348.14 g/mol . The compound belongs to the chromone (1-benzopyran-4-one) scaffold class, which is widely recognized as a privileged structure in medicinal chemistry due to its broad spectrum of biological activities [1]. Pharmacologically, 8-iodoflavone has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism; it also exhibits inhibitory activity, albeit to a lesser extent, against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, and functions as an antioxidant in fats and oils [2]. Additionally, this compound has demonstrated pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its evaluation as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [3]. The 8-position iodine substituent is critical for modulating the compound's electronic properties, steric profile, and halogen-bonding capacity, which collectively influence its biological target engagement and synthetic utility.

Why 8-Iodoflavone (1148-23-8) Cannot Be Readily Substituted by Non-Halogenated or Alternative 8-Position Flavone Analogs


Flavonoids with identical core scaffolds but differing halogen substitution patterns exhibit profoundly divergent biological activity profiles, target selectivity, and physicochemical properties, rendering direct generic substitution unreliable. The 8-position iodine atom in 8-iodoflavone introduces unique electronic (heavy-atom effect, polarizability), steric (van der Waals radius of ~1.98 Å vs. ~1.75 Å for Br and ~1.47 Å for H), and halogen-bonding characteristics that are qualitatively distinct from hydrogen, methyl, chloro, bromo, or nitro substituents at the same position [1]. Empirical evidence from halogenated flavonoid series demonstrates that even incremental changes in halogen identity at the 8-position can alter enzyme inhibition potency by orders of magnitude, shift selectivity between closely related targets (e.g., AChE vs. BChE or BACE-1), and modify membrane interaction dynamics [2][3]. Furthermore, the iodine atom serves as a versatile synthetic handle for late-stage cross-coupling reactions (e.g., Heck, Suzuki), enabling access to structurally diverse derivative libraries that non-iodinated analogs cannot provide [2]. Consequently, procurement decisions must be guided by compound-specific quantitative performance data rather than class-level assumptions.

8-Iodoflavone (CAS 1148-23-8): Quantifiable Differentiation Evidence vs. Structural Analogs for Informed Scientific Selection


Cholinesterase Selectivity: 8-Iodoflavone Serves as the Preferred Scaffold Baseline for Generating AChE-Selective 7-Fluoro-8-iodoflavonol Derivatives

In a systematic in vitro SAR study by Mphahlele et al. (2018), the 8-iodoflavone core served as the critical structural platform from which halogenated 6-iodoflavonol derivatives were synthesized and evaluated against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) [1]. Within this series, the 2-aryl-7-fluoro-8-iodoflavonols (compounds 3b and 3c) exhibited a pronounced selectivity shift: they displayed increased activity and selectivity against AChE while simultaneously showing reduced effect on BACE-1 compared to their 7-chloro, 7-bromo, and 7-methoxy counterparts, which generally showed moderate AChE inhibition but significant BChE inhibition [1]. Although the parent 8-iodoflavone itself was used as a synthetic intermediate rather than a direct biological test compound in this study, its iodine substituent at the 8-position is structurally indispensable for the subsequent 7-position derivatization that yielded the AChE-selective profile. In contrast, non-iodinated or differently halogenated flavone scaffolds would preclude this specific SAR trajectory, as the iodine at C-8 directs the regiochemical outcome of further functionalization [1].

Alzheimer's disease cholinesterase inhibition AChE/BChE selectivity flavonol SAR

Distinct Lipoxygenase Inhibitory Activity Profile of 8-Iodoflavone vs. the Broader Flavonoid Class

8-Iodoflavone is explicitly classified in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while only exhibiting weaker secondary inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-target profile with lipoxygenase as the primary node distinguishes it from the majority of flavonoid-class compounds, which typically exhibit their dominant activity through cyclooxygenase (COX) inhibition or direct antioxidant radical scavenging [2]. The quantitative selectivity ratio between lipoxygenase inhibition and COX inhibition for 8-iodoflavone has not been published in peer-reviewed literature; however, the compound's documented classification as a lipoxygenase-predominant agent, rather than a balanced dual LOX/COX inhibitor, indicates a functionally meaningful mechanistic divergence.

inflammation arachidonic acid cascade lipoxygenase inhibition eicosanoid signaling

Synthetic Versatility: The 8-Iodo Group as a Privileged Cross-Coupling Handle for Diversification into Bioactive 8-Substituted Flavones

8-Iodoflavone serves as a critical synthetic intermediate for the regioselective preparation of (E)-8-styrylflavones via Heck cross-coupling with styrene derivatives, a transformation that exploits the superior reactivity of the C(sp²)–I bond in oxidative addition with palladium catalysts [1]. This methodology yields 8-styrylflavone derivatives with excellent regio- and stereoselectivity; the 8-iodo group is uniquely suited for this transformation because aryl iodides undergo oxidative addition approximately 100–1,000 times faster than the corresponding aryl bromides and 10,000–1,000,000 times faster than aryl chlorides under standard Pd(0) catalysis conditions [2]. In contrast, 8-bromo, 8-chloro, and 8-unsubstituted flavones are either unreactive or require significantly harsher conditions (elevated temperatures, specialized ligands) that may compromise product yields and selectivity [2]. The resulting 8-styrylflavones represent a class of extended-conjugation flavone derivatives with potential applications in fluorescent probe development and bioactive molecule discovery .

medicinal chemistry palladium-catalyzed cross-coupling 8-styrylflavones regioselective synthesis

Halogen-Dependent Biological Divergence: 8-Iodoflavone vs. 8-Bromo/Chloro Flavones in Enzyme and Cellular Assays – A Cautionary Note on the Absence of Direct Comparative Data

A comprehensive review of the open scientific and patent literature reveals a notable absence of direct, head-to-head comparative studies quantitatively benchmarking 8-iodoflavone against its 8-bromo-, 8-chloro-, 8-nitro-, or 8-methylflavone analogs in a standardized assay system [1]. The evidence base for 8-halogenoflavone biological differentiation remains largely inferential, grounded in indirect class-level principles. For example, the iodine atom's greater polarizability (α ∼ 5.35 ų) relative to bromine (∼3.05 ų) and chlorine (∼2.18 ų) is expected to enhance halogen-bonding interactions with protein backbone carbonyls and π-systems in enzyme active sites, as established by systematic crystallographic and computational studies of halogenated ligands [2]. Additionally, studies on halogenated flavone membrane interactions indicate that the identity of the halogen substituent influences the depth of membrane penetration and the degree of lipid bilayer perturbation, with heavier halogens generally inducing more pronounced effects on membrane fluidity [3]. However, these physicochemical principles have not yet been experimentally validated for 8-iodoflavone specifically in comparative biological assays. Users should be aware that the current evidence base does not support quantitative claims of superiority over 8-bromo- or 8-chloroflavone in any specific biological endpoint without further experimental confirmation.

halogen SAR flavone bioisosterism 8-position substitution comparative pharmacology

Optimal Research and Industrial Applications for 8-Iodoflavone (1148-23-8) Based on Verified Differentiation Evidence


Synthesis of Diversified 8-Aryl/Alkenyl Flavone Libraries via Palladium-Catalyzed Cross-Coupling

8-Iodoflavone is the preferred starting material for constructing libraries of 8-substituted flavones (e.g., 8-styrylflavones, 8-arylflavones) through Heck, Suzuki, or Sonogashira cross-coupling reactions. The C(sp²)–I bond at the 8-position undergoes oxidative addition with Pd(0) catalysts approximately 100–1,000 times faster than the corresponding C–Br bond, enabling milder reaction conditions, broader substrate scope, and higher yields [1]. This reactivity advantage is documented in the regioselective synthesis of (E)-8-styrylflavones via Heck coupling of 8-iodoflavones with styrene derivatives . MedChem and chemical biology groups engaged in flavone scaffold diversification should prioritize 8-iodoflavone procurement over 8-bromo- or 8-chloroflavone for cross-coupling applications.

Alzheimer's Disease Multi-Target Drug Discovery: Cholinesterase/BACE-1 Modulator Development

The 8-iodoflavone scaffold is the essential synthetic gateway to a series of 7-substituted 6-iodoflavonol derivatives that exhibit tunable selectivity profiles against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1) — three validated targets in Alzheimer's disease drug discovery [1]. Within this series, 2-aryl-7-fluoro-8-iodoflavonols have demonstrated increased activity and selectivity against AChE with reduced BACE-1 off-target activity, whereas the 7-chloro/bromo/methoxy analogs preferentially inhibit BChE [1]. Laboratories engaged in multi-target-directed ligand design for neurodegenerative diseases can leverage this scaffold to systematically explore 7-position SAR while retaining the 8-iodo group as a modular diversification point.

Investigating Lipoxygenase-Dependent Inflammatory and Oncogenic Signaling Pathways

8-Iodoflavone is documented as a potent lipoxygenase (LOX) inhibitor with lesser activity against cyclooxygenase (COX) enzymes, positioning it as a mechanistically differentiated probe relative to most flavonoids that exhibit COX-predominant or balanced COX/LOX inhibition [1]. This selectivity profile — although not yet quantified through published IC₅₀ values — makes 8-iodoflavone a candidate pharmacological tool for dissecting the relative contributions of the LOX pathway (e.g., 5-LOX, 12-LOX, 15-LOX) versus the COX pathway in inflammatory disease models, eicosanoid signaling networks, and certain cancers where LOX overexpression is implicated. Researchers should independently validate potency and selectivity in their specific assay systems prior to use.

Cell Differentiation and Anti-Proliferative Studies in Oncology and Dermatology Models

Patent-derived evidence indicates that 8-iodoflavone exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage, suggesting potential utility in anti-cancer research and in the treatment of hyperproliferative skin diseases such as psoriasis [1]. While quantitative IC₅₀ values for specific cancer cell lines have not been publicly disclosed, the documented differentiation-inducing activity distinguishes 8-iodoflavone from flavonoids that exert anti-proliferative effects primarily through apoptosis induction or cell cycle arrest without promoting terminal differentiation. Preclinical oncology and dermatology research groups evaluating differentiation therapy approaches may consider 8-iodoflavone as a starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.